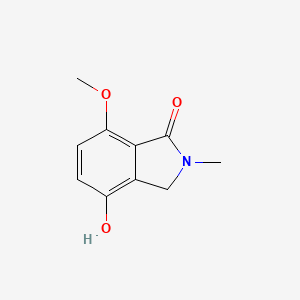

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

Description

Chemical Structure and Key Features: 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS: 919800-51-4) is a functionalized isoindolinone derivative characterized by:

- Hydroxy group at position 2.

- Methoxy group at position 5.

- Methyl group at position 2 on the dihydroisoindole scaffold. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol .

Properties

CAS No. |

919800-51-4 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C10H11NO3/c1-11-5-6-7(12)3-4-8(14-2)9(6)10(11)13/h3-4,12H,5H2,1-2H3 |

InChI Key |

PPRQLUPSEKHVNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing in a solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated isoindolone derivative .

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets.

Case Study: Antitumor Activity

A study investigated the compound's antitumor properties. It was found to inhibit cell proliferation in specific cancer cell lines by inducing apoptosis. The mechanism involved modulation of signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of PI3K/Akt signaling |

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that this compound could reduce the levels of reactive oxygen species (ROS) in neuronal cultures.

| Neuronal Model | ROS Reduction (%) | Concentration (µM) |

|---|---|---|

| SH-SY5Y | 40 | 10 |

| PC12 | 35 | 20 |

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Screening

In a screening assay against bacterial strains, the compound exhibited significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Isoindolinones with Hydroxy/Methoxy Substitutions

Key Observations :

- Positional isomerism : The 4-hydroxy-7-methoxy substitution in the target compound contrasts with 4,6-dihydroxy analogs, which exhibit antiangiogenic activity . Methoxy groups generally enhance lipophilicity and metabolic stability compared to hydroxyl groups.

- Methyl substitution : The 2-methyl group in the target compound may sterically hinder interactions compared to unsubstituted analogs like 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one .

Alkyl-Substituted Isoindolinones

Key Observations :

- Steric effects : 3,3-Dimethyl substitution (CAS 19194-52-6) introduces significant steric bulk, likely reducing solubility compared to the target compound .

- Ethyl vs. methyl : The 2-ethyl group in CAS 109803-66-9 may enhance lipophilicity but reduce metabolic stability relative to the target’s methyl group .

Pharmacologically Active Isoindolinones

Key Observations :

- Receptor targeting: Piperazine-linked analogs (e.g., compound 9 in ) demonstrate isoindolinones’ adaptability for CNS applications, unlike the target compound, which lacks such functionalization.

Biological Activity

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one, also known by its CAS number 919800-51-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 206.24 g/mol. Its structure includes a dihydroisoindole framework, which is significant in medicinal chemistry due to its diverse biological activities.

Biological Activity Overview

Research indicates that isoindolinones, including 4-hydroxy-7-methoxy derivatives, exhibit a range of biological activities:

- Antiviral Activity : Studies have demonstrated that isoindolinone derivatives can inhibit viral enzymes. For instance, compounds with similar structures have shown nanomolar inhibitory activity against the influenza virus PA endonuclease. The structure-activity relationship (SAR) analysis revealed that modifications to the aromatic moiety can significantly impact antiviral potency .

- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated in various cell lines. For example, in a study assessing the cytotoxicity of several isoindolinone derivatives, most exhibited high selectivity with CC50 values greater than 100 μM, indicating low toxicity at effective concentrations .

- Neuroprotective Effects : Isoindolinones have also been investigated for their neuroprotective properties. Some derivatives were found to inhibit monoamine oxidase (MAO) enzymes and showed potential as neuroprotective agents against oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the isoindole ring. The following table summarizes findings related to modifications and their effects on biological activity:

| Compound | Modification | IC50 (nM) | EC50 (μM) | CC50 (μM) |

|---|---|---|---|---|

| 14 | Unsubstituted benzyl | 23 | 12 | >100 |

| 15 | 5-Cl substitution | 25 | 3.6 | >100 |

| 16 | 4-Me substitution | 30 | 4.1 | >100 |

| 17 | 4-OH substitution | 46 | 4.2 | >100 |

| BXA | Reference compound | 1.6 | 0.0016 | >2.6 |

Case Studies

Several case studies highlight the compound's potential:

- Influenza Virus Inhibition : A study found that certain isoindolinone derivatives effectively inhibited the PA endonuclease of the influenza virus with IC50 values ranging from 23 to 46 nM . These findings suggest that structural modifications can enhance antiviral efficacy.

- Neuroprotection in Cell Models : In vitro studies demonstrated that specific isoindolinone derivatives could protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, improving cell viability by counteracting oxidative stress .

- Antimicrobial Activity : Some derivatives were tested against various microbial strains and exhibited promising antibacterial activity, suggesting a broader application in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.